2-Fluoro-4'-aminobenzophenone CAS number and structure
2-Fluoro-4'-aminobenzophenone CAS number and structure
An In-depth Technical Guide to 2-Fluoro-4'-aminobenzophenone
This technical guide provides a comprehensive overview of 2-Fluoro-4'-aminobenzophenone (CAS Number: 10055-39-7), a fluorinated aromatic ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and experimental protocols for characterization. It also explores its potential applications based on the established significance of the aminobenzophenone scaffold in medicinal chemistry.
Introduction
2-Fluoro-4'-aminobenzophenone, with the molecular formula C13H10FNO, is a derivative of benzophenone.[1] The benzophenone framework is a ubiquitous and valuable structure in organic and medicinal chemistry, serving as a precursor for a wide array of pharmacologically active heterocyclic compounds.[2][3][4] The introduction of a fluorine atom can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties, making fluorinated compounds highly valuable in drug discovery.[5]
It is critical to distinguish 2-Fluoro-4'-aminobenzophenone from its more commonly cited isomer, 2-Amino-4'-fluorobenzophenone (CAS: 3800-06-4). The differing positions of the fluoro and amino substituents lead to distinct chemical properties and synthetic applications.[6]
Physicochemical and Spectroscopic Data
Detailed experimental data for 2-Fluoro-4'-aminobenzophenone is not widely available. The following tables summarize its known properties and provide predicted spectroscopic data based on the analysis of structurally similar compounds, such as 2-aminobenzophenone, 4-aminobenzophenone, and various fluorinated benzophenones.[7][8][9]
Table 1: General Properties of 2-Fluoro-4'-aminobenzophenone
| Property | Value | Reference |
| CAS Number | 10055-39-7 | [1][10] |
| IUPAC Name | (4-aminophenyl)(2-fluorophenyl)methanone | |
| Molecular Formula | C13H10FNO | [1] |
| Molecular Weight | 215.22 g/mol | [1] |
| Appearance | White powder | [11] |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 2H | Aromatic Protons (H-2', H-6') |
| ~7.50 - 7.35 | m | 2H | Aromatic Protons (H-4, H-6) |
| ~7.25 - 7.10 | m | 2H | Aromatic Protons (H-3, H-5) |
| ~6.70 | d | 2H | Aromatic Protons (H-3', H-5') |
| ~4.10 | br s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | C=O |
| ~160.0 (d) | C-F |
| ~150.0 | C-NH₂ |
| ~133.0 | Aromatic CH |
| ~132.5 | Aromatic CH |
| ~130.0 | Aromatic C |
| ~129.0 | Aromatic CH |
| ~124.5 | Aromatic CH |
| ~122.0 | Aromatic C |
| ~115.5 (d) | Aromatic CH |
| ~114.0 | Aromatic CH |
Table 4: Predicted Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1640 - 1620 | C=O Stretch | Diaryl Ketone |
| 1610 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1500 - 1400 | C=C Stretch | Aromatic |
| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |
Synthesis and Reactivity
The most common and industrially relevant method for preparing aminobenzophenones is the Friedel-Crafts acylation.[12] For 2-Fluoro-4'-aminobenzophenone, a plausible route involves the acylation of aniline with 2-fluorobenzoyl chloride using a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[13][14] The amino group of aniline is a strong ortho-, para-director; therefore, the acylation is expected to occur predominantly at the para-position to yield the desired product.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure adapted from established methods for similar compounds.[13][15][16] Optimization may be required.
-
Reagent Preparation : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) and a suitable solvent (e.g., dichloromethane).
-
Addition of Reactants : Add aniline (1.0 equivalent) to the flask. Cool the mixture to 0°C in an ice bath.
-
Acylation : Slowly add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification : Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Fluoro-4'-aminobenzophenone.
Experimental Protocols for Characterization
The following workflows and protocols outline the standard procedures for the spectroscopic characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product for ¹H NMR (20-30 mg for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Acquire the spectra on a 400 MHz or higher spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Processing : Process the acquired data (Free Induction Decay) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the peaks for ¹H NMR and reference the chemical shifts to TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of the purified product with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Analysis : Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Analysis : Acquire the mass spectrum in positive ion mode. Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.
Applications in Research and Drug Development
While specific biological activities for 2-Fluoro-4'-aminobenzophenone are not extensively documented, the aminobenzophenone scaffold is a cornerstone in medicinal chemistry.[2][17]
-
Synthetic Intermediate : 2-Aminobenzophenones are crucial precursors for synthesizing a wide range of heterocyclic compounds, including benzodiazepines (anxiolytics), quinolines, and acridones, which possess diverse biological activities.[3][4]
-
Pharmacological Potential : Various derivatives of aminobenzophenone have demonstrated significant pharmacological effects, including anti-inflammatory, antimitotic, anticancer, and antimicrobial activities.[2][14][18][19]
-
Role of Fluorine : The presence of the ortho-fluoro substituent is of particular interest. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity, thereby improving overall drug-like properties.[5]
Given this context, 2-Fluoro-4'-aminobenzophenone represents a valuable building block for generating novel chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[14][18]
References
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- 6. 2-Amino-4'-fluorobenzophenone | C13H10FNO | CID 9837287 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 2-Aminobenzophenone(2835-77-0) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Aminobenzophenone | C13H11NO | CID 14346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-FLUORO-4'-AMINO BENZOPHENONE, CasNo.10055-39-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
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- 19. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
